1-(2-Ethoxyphenoxy)-2-propanone

Description

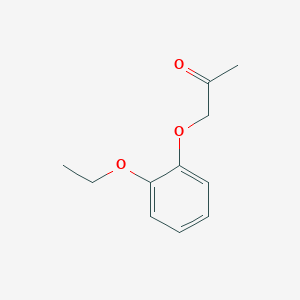

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2-ethoxyphenoxy)propan-2-one |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-6-4-5-7-11(10)14-8-9(2)12/h4-7H,3,8H2,1-2H3 |

InChI Key |

ZBYSCGPMXUZBJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethoxyphenoxy 2 Propanone and Analogues

Conventional Synthetic Routes

Conventional synthesis of 1-(2-ethoxyphenoxy)-2-propanone primarily relies on well-established reactions that are broadly applicable in organic chemistry. These routes include alkylation reactions starting from 2-ethoxyphenol (B1204887) and various condensation and rearrangement strategies.

Alkylation Reactions Utilizing 2-Ethoxyphenol Precursors

A prominent and direct method for synthesizing this compound involves the alkylation of 2-ethoxyphenol. This strategy hinges on the formation of an ether bond, followed by the introduction of the propanone side chain.

The most common etherification strategy employed for this purpose is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comjk-sci.com The process begins with the deprotonation of the precursor, 2-ethoxyphenol, using a suitable base to form the corresponding 2-ethoxyphenoxide ion. youtube.com This phenoxide then acts as a nucleophile, attacking an appropriate alkyl halide.

For the synthesis of this compound, the sodium salt of 2-ethoxyphenol is reacted with chloroacetone (B47974). chemicalbook.com The phenoxide displaces the chloride ion from chloroacetone, forming the ether linkage and yielding the target ketone in a single, efficient step. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) or common alkali hydroxides such as sodium hydroxide (B78521) (NaOH) are frequently used. jk-sci.comyoutube.com Aprotic polar solvents are often preferred to facilitate the SN2 mechanism. jk-sci.com

A similar approach is utilized in the synthesis of related analogues, such as mexiletine, where 2,6-dimethylphenol (B121312) is first converted to its sodium salt and then reacted with chloroacetone to form 1-(2,6-dimethylphenoxy)-2-propanone. chemicalbook.com

| Precursor Phenol (B47542) | Alkylating Agent | Base | Typical Product | Reference |

| 2-Ethoxyphenol | Chloroacetone | NaOH / NaH | This compound | chemicalbook.com |

| 2,6-Dimethylphenol | Chloroacetone | Sodium Metal | 1-(2,6-Dimethylphenoxy)-2-propanone | chemicalbook.com |

| 4-Methylphenol (p-cresol) | Chloroacetic acid | NaOH | 4-Methylphenoxyacetic acid | gordon.edu |

| General Phenols | 2-Chloroethanol | K2CO3 | 2-Aryloxyethanols | thieme-connect.de |

This table illustrates the versatility of the Williamson ether synthesis in preparing aryl ethers and ketones from various phenolic precursors.

The use of chloroacetone in the Williamson ether synthesis serves a dual purpose: it acts as the alkylating agent to form the ether and directly installs the complete propanone side chain (-CH₂C(O)CH₃). This one-step introduction of the carbonyl group is highly efficient.

To synthesize analogues of this compound with modified ketone structures, other α-halo ketones can be employed. For instance, reacting 2-ethoxyphenoxide with 1-chloro-2-butanone would yield 1-(2-ethoxyphenoxy)-2-butanone. This modularity allows for the synthesis of a diverse library of related aryl ether ketones.

Alternatively, the carbonyl group can be introduced through modification. An initial etherification could be performed with an alkyl halide containing a precursor functional group, such as a protected alcohol or an alkene. Subsequent deprotection and oxidation, or ozonolysis, respectively, would then unveil the ketone functionality. However, the direct alkylation with an α-halo ketone is generally more atom-economical and straightforward.

Condensation and Rearrangement Approaches

Beyond direct alkylation, other classical reactions like condensation and rearrangement offer alternative pathways to the target molecule and its derivatives.

The Claisen condensation provides a powerful method for carbon-carbon bond formation, typically by reacting two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.combyjus.commasterorganicchemistry.com This strategy can be adapted to synthesize the backbone of this compound.

The proposed route would begin with the synthesis of an ester of (2-ethoxyphenoxy)acetic acid, for example, ethyl (2-ethoxyphenoxy)acetate. This ester, which contains α-hydrogens, can be treated with a strong base (like sodium ethoxide) to form a nucleophilic enolate. libretexts.org This enolate can then attack the carbonyl carbon of a second ester, such as ethyl acetate, in a nucleophilic acyl substitution reaction. The resulting product would be a β-keto ester, specifically ethyl 3-(2-ethoxyphenoxy)-2-oxobutanoate.

The final step would involve the hydrolysis of the ester group followed by decarboxylation (heating in the presence of acid), which removes the carboxyl group as carbon dioxide, to yield the desired product, this compound. While multi-stepped, this approach offers flexibility in constructing complex analogues. nih.gov

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type | Reference |

| 1 | Ethyl (2-ethoxyphenoxy)acetate | Ethyl Acetate | Ethyl 3-(2-ethoxyphenoxy)-2-oxobutanoate | Claisen Condensation | numberanalytics.com, libretexts.org |

| 2 | Ethyl 3-(2-ethoxyphenoxy)-2-oxobutanoate | H₃O⁺, Heat | This compound | Hydrolysis & Decarboxylation | libretexts.org |

This table outlines the theoretical steps for synthesizing the target compound via a Claisen condensation pathway.

An alternative synthetic route involves the rearrangement of an epoxide intermediate. This two-step process begins with the synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This epoxide is a known intermediate in the synthesis of other compounds like viloxazine (B1201356) and is typically prepared by reacting 2-ethoxyphenol with epichlorohydrin (B41342) in the presence of a base. google.comgoogle.com Phase transfer catalysts are sometimes employed to improve the yield of this reaction. google.com

Once the epoxide is formed, it can undergo a rearrangement to form the isomeric ketone, this compound. Epoxide-to-ketone rearrangements can be promoted by various reagents, including Lewis acids or Brønsted acids. The mechanism involves the opening of the epoxide ring to form a carbocation intermediate, followed by a hydride shift to yield the more stable ketone. The specific conditions would need to be carefully controlled to favor the formation of the desired propanone over other potential rearrangement products, such as an aldehyde. The rearrangement of propylene (B89431) oxide itself can lead to propionaldehyde (B47417) and acetone, demonstrating the feasibility of this type of transformation. wikipedia.org

Catalytic Synthesis Approaches

Catalysis is at the heart of modern organic synthesis, providing pathways to complex molecules under mild conditions with high selectivity. For this compound, catalytic methods are employed for both the formation of the ether linkage and the construction of the propanone functional group.

Phase Transfer Catalysis in Etherification Reactions

The ether bond in this compound is typically formed via a Williamson ether synthesis, reacting a salt of 2-ethoxyphenol with a propanone derivative bearing a leaving group, such as chloro- or bromoacetone. Phase Transfer Catalysis (PTC) has emerged as a highly efficient technique for this transformation, particularly in industrial applications. phasetransfer.com PTC facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing the phenoxide salt and an organic phase containing the alkylating agent. iagi.or.id

The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often referred to as a "quat"), transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the electrophile. This technique offers several advantages over traditional methods, including the use of inexpensive inorganic bases like sodium hydroxide, milder reaction conditions, reduced need for anhydrous solvents, and often, increased reaction rates and yields. phasetransfer.comphasetransfercatalysis.com

Table 1: Examples of Phase Transfer Catalysis in Etherification

| Reactants | Catalyst | Base | Solvent | Key Observation | Reference |

| 2-Ethoxyphenol, Epichlorohydrin | Phase Transfer Catalyst | Solid or Liquid Base | One or more solvents | Can be effected by the use of a PTC in the presence of a base. google.com | google.com |

| Oleyl alcohol, Epichlorohydrin | Tetrabutylammonium Bromide (TBAB) | KOH | Solvent-free | PTC technique is efficient and environmentally friendly. iagi.or.id | iagi.or.id |

| p-Chlorobenzyl cyanide, Butyl chloride | Quaternary Ammonium Salt | NaOH | Isobutylbenzene | Adjusting PTC conditions can increase yield from 65% to >90%. phasetransfer.com | phasetransfer.com |

Transition Metal-Catalyzed Transformations for Carbonyl Formation

While the most direct route to the propanone moiety involves using a C3 synthon that already contains the ketone, such as chloroacetone, transition metal catalysis offers alternative and versatile strategies for forming the carbonyl group or the adjacent carbon-carbon bonds. These methods are particularly valuable for creating a diverse range of analogs.

Palladium-based catalysts are widely used for C-C bond formation. mdpi.com For instance, a Suzuki coupling reaction could be envisioned to couple a boronic acid derivative with an appropriate partner to form the carbon skeleton, followed by oxidation to the ketone. nih.gov More directly, transition metal complexes can catalyze the oxidation of a secondary alcohol precursor, 1-(2-ethoxyphenoxy)-2-propanol, to the desired ketone, this compound. This transformation is a fundamental reaction in organic synthesis. vedantu.com

Furthermore, transition metal-catalyzed reactions can be used to construct the carbon skeleton itself. The Heck reaction, for example, couples an aryl halide with an alkene. youtube.com One could imagine a scenario where 2-ethoxyphenyl allyl ether undergoes a Wacker-type oxidation, a palladium-catalyzed process that converts a terminal olefin into a methyl ketone, to directly yield this compound. The key advantage of these catalytic systems is their ability to function under mild conditions and with high functional group tolerance. mdpi.com The interaction between the metal carbonyl and aryl groups can also play a role in stabilizing the catalytic intermediates. nih.gov

Chemoenzymatic Synthetic Strategies for Analogues

Chemoenzymatic synthesis combines the best of chemical and biological catalysis to produce complex, often chiral, molecules with high selectivity. nih.gov For analogs of this compound, enzymes offer unparalleled stereoselectivity in transformations involving the ketone group. cabidigitallibrary.org

A common strategy involves the enzymatic reduction of the prochiral ketone to a chiral secondary alcohol. Alcohol dehydrogenases (ADHs) can reduce the carbonyl group to either the (R)- or (S)-alcohol with very high enantiomeric excess, depending on the specific enzyme used. nih.gov Conversely, enzymatic oxidation can be used to resolve a racemic mixture of alcohols.

Another powerful chemoenzymatic tool is the use of transaminases (ATAs). These enzymes can convert a ketone into a chiral amine by transferring an amino group from an amino donor like isopropylamine. semanticscholar.org This provides direct access to chiral amine analogs, which are valuable building blocks in the pharmaceutical industry. semanticscholar.orgnih.gov Lipases are also frequently used in chemoenzymatic strategies, often for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.net These enzymatic methods are valued for their high selectivity and operation under environmentally benign conditions. nih.gov

Table 2: Chemoenzymatic Strategies for Ketone Transformations

| Starting Material Type | Enzyme Class | Transformation | Product Type | Key Advantage | Reference(s) |

| Prochiral Ketone | Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Chiral Alcohol | High enantioselectivity for (R) or (S) alcohol. nih.gov | nih.gov |

| Prochiral Ketone | Transaminase (ATA) | Reductive Amination | Chiral Amine | Direct synthesis of valuable chiral amines. semanticscholar.org | semanticscholar.orgnih.gov |

| Racemic Alcohol | Lipase / Esterase | Kinetic Resolution | Enantiopure Alcohol & Ester | Effective separation of enantiomers. cabidigitallibrary.orgresearchgate.net | cabidigitallibrary.orgresearchgate.net |

| α-Acetoxy Ketone | Deacetylase | Deacetylation | Chiral α-Hydroxy Ketone | Access to versatile chiral building blocks. cabidigitallibrary.org | cabidigitallibrary.org |

Optimization of Synthetic Parameters

Beyond the choice of a specific synthetic route, the optimization of reaction parameters is crucial for maximizing yield, ensuring high purity, and facilitating the isolation of the final product, especially at a research and development scale.

Yield Enhancement Studies

Optimizing reaction conditions is a critical step in developing a viable synthetic process. For the synthesis of this compound and its precursors, several factors can be tuned to enhance the yield. In the phase-transfer catalyzed etherification of 2-ethoxyphenol, a study demonstrated that conducting the reaction in a two-stage, solvent-free process at elevated temperatures can lead to a near-quantitative yield of the resulting epoxide intermediate. google.com

In other PTC systems, simply adjusting parameters such as the choice of base, catalyst concentration, and reaction temperature can dramatically improve yields. For instance, in a related substitution reaction, modifications to the PTC conditions increased the yield from 65% to over 90% by minimizing side reactions. phasetransfer.com The synthesis of an analog, 1-(2,6-dimethylphenoxy)-2-propanone, was achieved in an 81% yield by reacting the corresponding phenoxide with chloroacetone, followed by reductive amination. chemicalbook.com The preparation of o-ethoxyphenol, the key precursor, can also be optimized. A gas-solid phase etherification of catechol over a novel composite oxide catalyst at 260 °C resulted in an 86.2% conversion rate with 95.7% selectivity for the desired product. google.com

Purity and Isolation Techniques for Research Scale

After the reaction is complete, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. For research-scale synthesis of this compound and its analogs, standard laboratory techniques are employed.

A common workup procedure involves quenching the reaction, followed by liquid-liquid extraction. chemicalbook.comtdcommons.org The crude product, now in an organic solvent, is typically washed with water or brine to remove water-soluble impurities. The organic solvent is then removed under reduced pressure using a rotary evaporator. chemicalbook.com

For further purification, column chromatography on silica (B1680970) gel is a prevalent method. nih.gov An appropriate solvent system (eluent), often a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired product from impurities based on their differential polarity. nih.gov Distillation of the organic layer can also be an effective purification step for liquid products. tdcommons.org The purity of the final isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity and Transformations of 1 2 Ethoxyphenoxy 2 Propanone

Reactions Involving the Ketone Carbonyl Group

The ketone functional group in 1-(2-ethoxyphenoxy)-2-propanone is characterized by a polarized carbon-oxygen double bond, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This electronic arrangement makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product.

The reaction of this compound with various nucleophiles can lead to a diverse range of products. For instance, reduction with hydride reagents results in the formation of the corresponding secondary alcohol, 1-(2-ethoxyphenoxy)-2-propanol. This transformation is a classic example of nucleophilic addition, where a hydride ion acts as the nucleophile.

Similarly, the reaction with primary amines yields imines, also known as Schiff bases. This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The formation of imines is a crucial transformation in the synthesis of various biologically active compounds and fine chemicals.

| Nucleophile | Product | General Reaction Conditions |

| Hydride (e.g., from NaBH4) | 1-(2-Ethoxyphenoxy)-2-propanol | Methanol or ethanol (B145695) as solvent |

| Primary Amine (R-NH2) | N-substituted imine | Mildly acidic conditions (pH ~4-5) |

| Hydrogen Cyanide (HCN) | 1-(2-Ethoxyphenoxy)-2-hydroxy-2-cyanopropane | Catalytic base (e.g., KCN) |

This compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are acidic due to the electron-withdrawing nature of the carbonyl group. In the presence of a base, these α-hydrogens can be abstracted to form an enolate ion. This enolate is a potent nucleophile and can attack the carbonyl carbon of another molecule, leading to an aldol (B89426) addition product. Subsequent dehydration of this β-hydroxy ketone yields an α,β-unsaturated ketone, in a process known as the aldol condensation.

Research on α-alkoxy ketones has shown that they can exhibit significantly accelerated rates in aldol reactions. acs.org This enhanced reactivity is attributed to the electronic effects of the α-alkoxy substituent. In a mixed aldol condensation, where this compound is reacted with a non-enolizable aldehyde (an aldehyde without α-hydrogens), such as benzaldehyde, the ketone exclusively forms the enolate, leading to a specific cross-condensation product.

| Reactant | Condensation Type | Product | Catalyst |

| Self-condensation | Aldol Condensation | 4-(2-Ethoxyphenoxy)-3-methyl-3-buten-2-one | Base (e.g., NaOH, KOH) or Acid |

| Benzaldehyde | Mixed Aldol (Claisen-Schmidt) Condensation | 1-(2-Ethoxyphenoxy)-4-phenyl-3-buten-2-one | Base (e.g., NaOH, KOH) |

This table illustrates potential products from aldol condensations based on the known reactivity of ketones. Specific experimental validation for this compound is required.

Oxidation and Reduction Chemistry of the Carbonyl

The carbonyl group of this compound can undergo both oxidation and reduction, leading to a variety of functional group transformations.

The ketone functional group can be selectively reduced to a secondary alcohol without affecting the aromatic ether linkage. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. This method is widely used due to its mild conditions and high selectivity for aldehydes and ketones. The expected product of this reduction is 1-(2-ethoxyphenoxy)-2-propanol.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 1-(2-Ethoxyphenoxy)-2-propanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 1-(2-Ethoxyphenoxy)-2-propanol |

This table provides common reduction pathways for ketones. While these are expected to be effective for this compound, specific experimental verification is needed.

The oxidation of the ketone group in this compound is more complex. While ketones are generally resistant to oxidation under mild conditions, certain reagents can effect transformation at the α-position. For instance, oxidation with reagents like selenium dioxide (SeO₂) can lead to the formation of an α-dicarbonyl compound. However, a more common and controlled oxidation involves the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. In the case of an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent groups determines the structure of the resulting ester. The group that is more capable of stabilizing a positive charge will preferentially migrate.

| Oxidizing Agent | Reaction Type | Potential Product(s) |

| Peroxy Acid (e.g., m-CPBA) | Baeyer-Villiger Oxidation | 2-Oxopropyl 2-ethoxyphenyl ether or Acetic 2-ethoxyphenoxymethyl ester |

| Selenium Dioxide (SeO2) | α-Oxidation | 1-(2-Ethoxyphenoxy)-1,2-propanedione |

This table outlines potential oxidation products. The regioselectivity of the Baeyer-Villiger oxidation would need to be determined experimentally.

Enolate Chemistry and Alpha-Substitution Reactions

The presence of alpha-hydrogens on the carbon atom adjacent to the carbonyl group imparts significant reactivity to this compound. These protons are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and serves as a key intermediate in a variety of alpha-substitution reactions. libretexts.orgwikipedia.orgmsu.edu

The formation of the enolate can be controlled to be either kinetically or thermodynamically driven. bham.ac.uk The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, where the less substituted alpha-proton is removed. Conversely, weaker bases and higher temperatures allow for equilibrium to be established, leading to the more stable, more substituted thermodynamic enolate. bham.ac.uk

Once formed, the enolate of this compound can react with a range of electrophiles at the alpha-carbon. wikipedia.orgfiveable.me Common alpha-substitution reactions include:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the alpha-position, forming a new carbon-carbon bond. This is a valuable method for elaborating the carbon skeleton. masterorganicchemistry.comfiveable.me

Halogenation: In the presence of acid and a halogen (Cl₂, Br₂, I₂), alpha-halogenation occurs through an enol intermediate. wikipedia.org Under basic conditions, the reaction proceeds via the enolate and can lead to polyhalogenation. msu.edu

Aldol Addition and Condensation: The enolate can act as a nucleophile, attacking the carbonyl carbon of another molecule (including another molecule of itself or a different aldehyde or ketone) in an aldol addition reaction. libretexts.orglibretexts.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, known as an aldol condensation product. fiveable.me

These reactions are fundamental in synthetic organic chemistry, providing pathways to more complex molecular architectures. libretexts.org The regioselectivity of these reactions, particularly with unsymmetrical ketones, is a critical aspect, often influenced by the reaction conditions. ucsb.edu

Table 1: Examples of Alpha-Substitution Reactions

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Halogenation | Halogen (e.g., Br₂) | α-Halogenated Ketone |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy Ketone |

Transformations of the Ethoxyphenoxy Moiety

The ethoxyphenoxy group in this compound also offers multiple sites for chemical modification, including the aromatic ring and the ether linkage.

The aromatic ring of the ethoxyphenoxy group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ethoxy group. wikipedia.org This substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself. wikipedia.orgmasterorganicchemistry.com Common EAS reactions that can be performed on such activated rings include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, typically in the presence of a sulfuric acid catalyst. masterorganicchemistry.com

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine or chlorine with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting the aromatic ring with alkyl halides or acyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride. wikipedia.org

The high reactivity of phenol-like structures can sometimes lead to multiple substitutions or side reactions, and controlling the reaction conditions is crucial to achieve desired products. libretexts.org In some cases, the activating effect of the hydroxyl or alkoxy group may need to be attenuated, for instance, by acetylation, to achieve selective substitution. libretexts.org

The ether bond in this compound, while generally stable, can be cleaved under specific and often harsh conditions. longdom.orgwikipedia.org The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the groups attached to the ether oxygen. longdom.orgwikipedia.org

The cleavage of the aryl-alkyl ether bond in the ethoxyphenoxy moiety would typically involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an Sₙ2 process), leading to the formation of a phenol (B47542) and an ethyl halide. longdom.org Cleavage can also be achieved using strong bases or through oxidative methods catalyzed by certain enzymes. wikipedia.orgnih.gov

The structural framework of this compound, with its multiple functional groups, makes it a candidate for derivatization into more complex molecules, such as bridging ligands for metal complexes. The oxygen atoms of the ether and carbonyl groups can act as donor atoms for metal coordination.

Further functionalization of the aromatic ring or the ketone moiety can introduce additional coordination sites. For example, introducing nitrogen-containing substituents or other functional groups onto the phenyl ring can create multidentate ligands capable of forming stable complexes with a variety of metal ions. The synthesis of such ligands is a significant area of research in coordination chemistry and materials science.

Cascade and Multicomponent Reactions Incorporating the Compound

The diverse reactivity of this compound makes it a suitable component for cascade and multicomponent reactions (MCRs). These reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot, often leading to complex molecular structures from simple starting materials. fu-berlin.debeilstein-journals.org

A cascade reaction involving this compound could be initiated, for example, by an enolate formation, which then participates in an intramolecular cyclization or a subsequent intermolecular reaction. nih.govrsc.orgrsc.orgnih.gov

In the context of MCRs, this compound could serve as the ketone component. fu-berlin.de For instance, in a Passerini or Ugi reaction, the ketone would react with an isocyanide and a carboxylic acid (Passerini) or with an amine and an isocyanide (Ugi) to rapidly generate complex amide structures. fu-berlin.debeilstein-journals.org The ability to form multiple bonds in one operation makes MCRs attractive for creating libraries of diverse compounds for various applications, including drug discovery. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 1 2 Ethoxyphenoxy 2 Propanone

Elucidation of Reaction Mechanisms for Its Formation

A thorough review of scientific literature did not uncover any studies focused on the elucidation of the reaction mechanism for the formation of 1-(2-Ethoxyphenoxy)-2-propanone.

Kinetics and Thermodynamics of Precursor Transformations

There is no available data on the kinetics or thermodynamics of the transformations of precursors leading to this compound. Such studies would be essential to understand the reaction rates, equilibrium positions, and the energetic favorability of its synthesis.

Role of Intermediates in Synthetic Pathways

Information regarding the specific intermediates involved in the synthetic pathways to this compound is not documented. Identifying and characterizing intermediates are crucial for a complete understanding of the reaction mechanism.

Mechanistic Studies of Its Derivatization Reactions

No mechanistic studies concerning the derivatization reactions of this compound were found in the public domain.

Detailed Analysis of Nucleophilic Attack Pathways

While the ketone functional group in this compound is susceptible to nucleophilic attack, a common reaction for ketones, no specific studies detailing these pathways for this compound have been published. nih.govbeilstein-journals.orgresearchgate.net Such analyses would involve identifying the sites of nucleophilic attack and the subsequent electronic rearrangements.

Exploration of Transition State Structures

There is an absence of research exploring the transition state structures involved in reactions of this compound. Computational and experimental studies are necessary to determine the geometry and energy of these high-energy species, which are critical for understanding reaction kinetics.

Catalytic Cycle Analysis in Mediated Reactions

No information is available on catalytic cycles involving this compound. Should this compound be involved in any catalyzed reactions, an analysis of the catalytic cycle would be required to understand the role of the catalyst in accelerating the reaction rate and regenerating itself.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers, and their proximity to other protons in a molecule. The structure of 1-(2-Ethoxyphenoxy)-2-propanone contains several unique proton environments, which would be reflected in its ¹H NMR spectrum.

The protons on the ethoxy group would appear as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The protons on the aromatic ring are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm) libretexts.org, with their specific chemical shifts and splitting patterns influenced by the ortho- and para-directing effects of the ethoxy and the phenoxy-propanone substituents. The methylene protons situated between the aromatic ring and the carbonyl group (-OCH₂C=O) would likely appear as a singlet, as they have no adjacent protons. Similarly, the terminal methyl protons of the propanone moiety (-C(=O)CH₃) would also yield a distinct singlet, typically found in the range of 2.1-2.2 ppm. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.4 | Triplet | 3H | Ethoxy -CH₃ |

| ~ 2.2 | Singlet | 3H | Propanone -CH₃ |

| ~ 4.1 | Quartet | 2H | Ethoxy -OCH₂- |

| ~ 4.6 | Singlet | 2H | -OCH₂C=O |

| ~ 6.8 - 7.2 | Multiplet | 4H | Aromatic protons |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak.

The most downfield signal would be that of the carbonyl carbon of the ketone group, which is highly deshielded and typically appears above 200 ppm. docbrown.info The carbons of the aromatic ring would resonate in the 110-160 ppm range. oregonstate.edu The carbon atoms of the ethoxy group and the methylene bridge, being attached to electronegative oxygen atoms, would appear in the 50-80 ppm region. libretexts.org The methyl carbon of the propanone group would be found further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | Ethoxy -CH₃ |

| ~ 27 | Propanone -CH₃ |

| ~ 64 | Ethoxy -OCH₂- |

| ~ 74 | -OCH₂C=O |

| ~ 112 - 125 | Aromatic C-H |

| ~ 148 - 150 | Aromatic C-O |

| > 205 | Carbonyl C=O |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethoxy group. Correlations among the adjacent protons on the aromatic ring would also be visible, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbon atoms they are attached to. The HSQC spectrum would link the proton signals from the ethoxy group, the methylene bridge, the propanone methyl, and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure. Key HMBC correlations would include the correlation from the propanone methyl protons to the carbonyl carbon, and from the bridging methylene protons to the carbonyl carbon and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, the most prominent feature in the FT-IR spectrum would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pub The spectrum would also show characteristic C-O stretching vibrations for the ether linkages in the 1050-1250 cm⁻¹ region. libretexts.org Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ range, and C-H stretching vibrations for both aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic |

| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| ~ 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1250-1050 | Strong | C-O Stretch | Ether |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wikipedia.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information about the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information regarding its molecular weight and structural features through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. nih.govnih.gov

For this compound, the molecular formula is C₁₁H₁₄O₃. The exact mass is calculated using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da). This calculation provides a precise theoretical mass that can be experimentally verified by HRMS, confirming the compound's elemental formula.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Nominal Mass | 194 Da |

| Monoisotopic (Exact) Mass | 194.09430 Da |

| M+1 Isotope Abundance | ~12.03% |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. wikipedia.orgnih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, fragmentation is expected to occur at the most labile bonds, guided by the functional groups present: a ketone, an ether, and an aromatic ring.

The primary fragmentation mechanisms for this molecule under techniques like collision-induced dissociation (CID) include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group is a common pathway for ketones. youtube.com This can result in the loss of a methyl radical (•CH₃) to form an acylium ion or the loss of an acetyl radical (•COCH₃).

Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage, which can lead to the formation of a phenoxy radical or a 2-ethoxyphenoxy cation.

Cleavage within the Ethoxy Group: Fragmentation can also occur within the ethoxy side chain, leading to the loss of an ethyl radical (•C₂H₅) or an ethylene molecule (C₂H₄) through rearrangement.

Table 2: Predicted MS/MS Fragmentation of this compound (Parent Ion [M+H]⁺ = m/z 195.0)

| Fragment m/z (Predicted) | Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 152.0 | C₂H₃O (Acetyl radical) | [2-Ethoxyphenoxymethyl cation]⁺ |

| 137.0 | C₂H₅O₂ (Ethoxyacetyl radical) | [Tropylium-like ion]⁺ |

| 121.1 | C₃H₅O₂ (Propanone group) | [Ethoxyphenol cation]⁺ |

| 109.1 | C₄H₇O₂ (Ethoxypropanone group) | [Phenol cation]⁺ |

X-ray Crystallography of Crystalline Derivatives and Related Compounds

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of its crystalline derivatives or structurally related compounds provides invaluable three-dimensional structural information. researchgate.netdntb.gov.ua

This compound is an achiral molecule. However, if it were chemically modified to introduce a chiral center, for example through a stereoselective reduction of the ketone, X-ray crystallography of the resulting diastereomeric derivatives could be used to determine the absolute stereochemistry of the new stereocenter. This technique is the gold standard for unambiguously assigning the three-dimensional arrangement of atoms in a chiral molecule.

The study of crystal structures reveals how molecules are arranged in the solid state, which is governed by various intermolecular interactions. imedpub.commdpi.comresearchgate.net For derivatives of this compound, the crystal packing would likely be influenced by:

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the ether or ketone groups are expected to be prevalent. imedpub.com

π-π Stacking: The presence of the aromatic benzene (B151609) ring allows for potential π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

Analysis of the crystal structure of a related compound, such as 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, shows the importance of both strong (O-H···N, N-H···O) and weak (C-H···O, C-H···π) interactions in dictating the supramolecular assembly. imedpub.comimedpub.com Similar principles would apply to crystalline forms of this compound derivatives.

Chromatographic Techniques for Research Sample Analysis

Chromatography is fundamental for the separation, identification, and quantification of compounds in a mixture. ursinus.eduursinus.edu Both gas and liquid chromatography are suitable for the analysis of this compound in research samples.

Gas Chromatography (GC): Due to its volatility, this compound can be effectively analyzed by GC. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of the compound from a mixture, followed by its identification based on its mass spectrum and retention time. The choice of the GC column's stationary phase is critical for achieving good separation from other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of aromatic ketones. auroraprosci.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be appropriate. Detection is typically achieved using a UV detector, taking advantage of the chromophore in the aromatic ring. HPLC is particularly useful for the quantification of the compound in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis, the compound of interest is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is determined by its structure. The mass-to-charge ratios (m/z) of the parent ion and its fragments are used to confirm the identity of the compound.

For a hypothetical GC-MS analysis of this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of its ether and ketone functionalities. However, without experimental data, a specific fragmentation pattern and retention time cannot be accurately reported.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | Data not available |

| Molecular Ion (m/z) | Data not available |

| Key Fragment Ions (m/z) | Data not available |

Note: This table is for illustrative purposes only, as specific experimental data for this compound could not be located in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In LC-MS, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the compound's interaction with the stationary and mobile phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer, typically using an ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer then analyzes the ions to provide information on the molecular weight and structure of the compound.

An LC-MS analysis of this compound would be expected to yield a prominent molecular ion peak, which would be invaluable for confirming its molecular formula. Further fragmentation in a tandem mass spectrometry (MS/MS) experiment could provide additional structural details. As with GC-MS, the absence of specific published research on this compound means that experimental parameters and results cannot be provided.

Table 2: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | Data not available |

| [M+H]⁺ or [M-H]⁻ (m/z) | Data not available |

| Major Fragment Ions (MS/MS) | Data not available |

Note: This table is for illustrative purposes only, as specific experimental data for this compound could not be located in the searched literature.

Theoretical and Computational Chemistry Studies on 1 2 Ethoxyphenoxy 2 Propanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Ethoxyphenoxy)-2-propanone, these methods could provide invaluable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of this compound would be crucial for determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT calculations would elucidate the electronic structure, providing information on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Such a study would also yield important data like the dipole moment and atomic charges, which are critical for understanding its intermolecular interactions.

A hypothetical data table that could be generated from such a study is presented below:

| Parameter | Calculated Value |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, necessitates a thorough conformational analysis to understand its behavior in different environments.

Study of Intramolecular Rotations and Flexibility

Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the pathways of conformational change and the barriers to intramolecular rotation. This would offer a deeper understanding of the molecule's flexibility and how it might adapt its shape to interact with other molecules or surfaces.

Reaction Pathway Modeling and Energy Barrier Calculations

Understanding the chemical reactivity of this compound requires the modeling of potential reaction pathways. This involves identifying the transition state structures that connect reactants to products and calculating the associated energy barriers. For instance, the reactivity of the ketone group or potential reactions involving the aromatic ring could be investigated. Calculating the activation energies for these hypothetical reactions would provide quantitative predictions of their feasibility and rates. This information is invaluable for designing new synthetic routes or for understanding potential degradation pathways.

A prospective data table summarizing such findings could look like this:

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | Data not available | Data not available |

| Electrophilic aromatic substitution | Data not available | Data not available |

Computational Elucidation of Reaction Intermediates and Transition States

The study of chemical reactions through computational methods involves mapping out the potential energy surface of the reacting system. This allows for the identification of stable molecules, such as reactants and products, as well as short-lived species like reaction intermediates and the high-energy transition states that connect them.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for elucidating the geometries and energies of these species. For a compound like this compound, computational studies could, for example, investigate the mechanism of its synthesis, which might involve the Williamson ether synthesis. In such a study, the reactants (e.g., 2-ethoxyphenol (B1204887) and a propylene (B89431) oxide derivative), any intermediates (such as alkoxides), and the transition state for the nucleophilic substitution would be modeled. The calculated energies of these structures would provide insight into the reaction's feasibility and kinetics.

While specific studies on this compound are not readily found in the literature, the general approach is well-established. For instance, in the synthesis of complex molecules, computational chemistry is routinely used to understand reaction pathways. acs.org

Here is an illustrative table of how relative energies of species in a hypothetical reaction involving this compound might be presented:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-ethoxyphenolate + Chloroacetone (B47974) | 0.0 |

| Transition State | SN2 Transition State | +21.5 |

| Products | This compound + Cl- | -15.2 |

| Note: The data in this table is illustrative and not based on actual experimental or calculated values for this specific reaction. |

Prediction of Reaction Selectivity and Mechanism

Computational chemistry is also instrumental in predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, chemists can predict which product is most likely to form. For a molecule with multiple reactive sites like this compound (e.g., the aromatic ring, the ketone, and the ether linkage), computational models can help determine the most favorable site for a given reaction, be it electrophilic aromatic substitution, nucleophilic addition to the carbonyl, or ether cleavage.

For example, a study on the reduction of the ketone group versus a reaction at the aromatic ring could be modeled. The transition state energies for both pathways would be calculated, and the pathway with the lower energy barrier would be predicted to be the major reaction pathway. Machine learning algorithms are also emerging as powerful tools to predict reaction outcomes based on large datasets of known reactions. frontiersin.org

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Computational NMR and IR Spectral Simulations

NMR Spectra: The prediction of NMR chemical shifts and coupling constants is a common application of computational chemistry. uncw.edu Methods like Gauge-Including Atomic Orbital (GIAO) are frequently used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, such calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The accuracy of these predictions can be quite high, often within 0.2-0.3 ppm for 1H and 2-5 ppm for 13C, depending on the level of theory and basis set used. frontiersin.org

IR Spectra: Computational chemistry can also simulate the IR spectrum of a molecule. This is done by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted IR spectrum can then be compared to an experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ketone, the C-O stretches of the ether, and the various vibrations of the aromatic ring in this compound. DFT calculations can produce harmonic frequencies that are often systematically higher than experimental frequencies, so scaling factors are sometimes applied to improve the agreement with experimental data. dtic.mil

Below is an illustrative table of predicted vs. experimental spectroscopic data.

Illustrative Spectroscopic Data Comparison

| 13C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon | 205.8 | 206.1 |

| Aromatic C-O | 148.2 | 148.5 |

| IR | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O Stretch | 1735 | 1720 |

| Ar-O-C Stretch | 1245 | 1238 |

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

Validation against Experimental Data

A critical step in any computational study is the validation of the theoretical results against experimental data. For spectroscopic predictions, this involves comparing the calculated NMR and IR spectra to those obtained from a synthesized sample of this compound. Good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the structural assignment of the compound. Discrepancies between the two can point to errors in the computational method, the experimental data, or an incorrect structural assignment. This iterative process of prediction and validation is a powerful paradigm in modern chemical research. nih.gov

Applications in Non Medicinal Organic Chemistry and Materials Science

Utilization as a Precursor in Diverse Organic Syntheses (Excluding Drugs)

The reactivity of the carbonyl group and the stability of the ether linkage in 1-(2-Ethoxyphenoxy)-2-propanone make it a valuable starting material for the synthesis of a range of non-medicinal organic compounds.

Synthesis of Fine Chemicals and Specialty Molecules

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures. This compound can serve as a key intermediate in the production of various specialty molecules. The ketone functionality can undergo a multitude of reactions, including reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, and aldol (B89426) condensations to form larger carbon skeletons. These transformations can lead to the creation of unique fragrances, flavorings, and specialized solvents. For instance, the controlled reduction of the ketone group could yield 1-(2-ethoxyphenoxy)-2-propanol, a potential component in cosmetic formulations or as a specialty solvent.

Furthermore, the ether linkage provides a stable scaffold upon which to build more complex architectures. The aromatic ring can be functionalized through electrophilic substitution reactions, although the ethoxy group's directing effects would need to be carefully considered. The combination of the ether and ketone functionalities allows for a stepwise and controlled synthesis of multifunctional molecules that are valuable in the production of dyes, pigments, and other specialty chemical products.

| Reaction Type | Potential Product Class | Potential Application Area |

| Ketone Reduction | Substituted Propanols | Specialty Solvents, Cosmetics |

| Reductive Amination | Substituted Propylamines | Corrosion Inhibitors, Surfactants |

| Aldol Condensation | β-Hydroxy Ketones | Precursors for Complex Molecules |

| Aromatic Substitution | Functionalized Phenoxy Propanones | Dyes, Pigments |

Development of Agrochemical Intermediates (Generic Chemical Development)

In the field of agrochemicals, the development of new and effective herbicides, insecticides, and fungicides often relies on the availability of versatile chemical intermediates. While direct application of this compound in agrochemicals is not widely documented, its structural motifs are present in some active compounds. The phenoxy ether linkage is a common feature in many herbicides.

The propanone side chain offers a reactive handle for the introduction of various toxophoric groups or for linking to other molecular fragments to create more complex and potent agrochemical candidates. For example, the ketone could be converted into an oxime or a hydrazone, classes of compounds known to exhibit biological activity. The synthesis of novel heterocyclic structures, which are prevalent in modern agrochemicals, could also be initiated from the ketone functionality through reactions with dinucleophiles. The development of new synthetic routes utilizing this compound could therefore provide access to novel libraries of compounds for agrochemical screening.

Role in Ligand Design and Catalyst Development

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. The structural features of this compound make it an interesting, albeit not yet widely explored, candidate for incorporation into ligand frameworks.

Incorporation into N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis due to their strong σ-donating properties and steric tunability. researchgate.netrsc.org The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the reaction of a diketone or a related species with a diamine.

Hypothetically, this compound could be chemically modified to serve as a precursor for new NHC ligands. For instance, α-halogenation of the ketone followed by reaction with a suitable N,N'-disubstituted diamine could potentially lead to the formation of a substituted imidazolium salt. The ethoxyphenoxy group would then act as a sterically demanding substituent on the NHC backbone, influencing the catalytic activity and selectivity of the resulting metal complex. The synthesis of such ligands would expand the toolbox of available NHCs for applications in cross-coupling reactions, metathesis, and other catalytic transformations. researchgate.netrsc.org

Contribution to Transition Metal Catalysis Systems

Ligands containing both ether and ketone functionalities can act as bidentate or even tridentate ligands for transition metals, depending on the conformational flexibility of the molecule. The oxygen atoms of the ethoxy group and the carbonyl group in this compound or its derivatives could coordinate to a metal center, forming a chelate ring that enhances the stability of the resulting complex.

The electronic properties of the ligand, influenced by the electron-donating ethoxy group, can modulate the reactivity of the metal center. This can be advantageous in various catalytic processes, such as oxidation, reduction, and carbon-carbon bond-forming reactions. While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the fundamental principles of ligand design suggest that it could be a valuable component in the development of novel catalytic systems. Research in this area could focus on synthesizing Schiff base ligands through condensation of the ketone with various amines, which could then be used to form catalytically active metal complexes.

Potential in Polymer Chemistry and Functional Materials (Hypothetical Exploration)

The exploration of novel monomers is essential for the advancement of polymer chemistry and the creation of new functional materials with tailored properties. While not a conventional monomer, this compound possesses functionalities that could hypothetically be exploited in polymerization reactions.

The ketone group could potentially participate in polymerization reactions through various mechanisms. For example, it could undergo aldol condensation polymerization under specific conditions to form polyketones. Alternatively, it could be a site for post-polymerization modification, where a polymer backbone containing other reactive groups is functionalized with this compound to introduce its specific properties into the final material.

Monomer or Building Block for Polymer Synthesis

The molecular structure of this compound, featuring an ether linkage, an aromatic ring, and a ketone functional group, suggests its potential utility as a monomeric unit in polymerization reactions. The presence of the ketone and the aromatic ring can influence the thermal and mechanical properties of a resulting polymer, while the ethoxy group can affect its solubility and processing characteristics.

However, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, does not yield specific examples or detailed research findings on the use of this compound as a primary monomer or comonomer in polymerization processes. Theoretical possibilities for its incorporation exist, for instance, through reactions involving the ketone group or by functionalization of the aromatic ring to introduce polymerizable moieties. Nevertheless, at present, there is a lack of documented evidence demonstrating its practical application in this capacity.

Integration into Novel Material Architectures

The integration of specific chemical compounds into novel material architectures often follows demonstrated success in polymer synthesis or as a functional additive. Given the absence of established research on the polymerization of this compound, its incorporation into advanced material frameworks remains largely a theoretical consideration.

Despite these theoretical possibilities, there is currently no available data or research that details the integration of this compound into novel material architectures, either as a covalently bonded component of a polymer network or as a functional additive. Further research and investigation would be necessary to explore and validate any potential roles for this compound in the development of new materials.

Future Research Perspectives for 1 2 Ethoxyphenoxy 2 Propanone

The continued exploration of 1-(2-ethoxyphenoxy)-2-propanone presents numerous avenues for innovative research. Future investigations are poised to focus on the development of environmentally benign synthetic routes, the discovery of novel chemical transformations, and the application of sophisticated analytical methods to deepen the understanding of its chemical behavior. These efforts will not only enhance the fundamental knowledge of this compound but also unlock its potential in various applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenoxy)-2-propanone in laboratory-scale synthesis?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally related ketones (e.g., 1-methoxy-2-propanone) involve nucleophilic substitution or Williamson ether synthesis. For example, reacting 2-ethoxyphenol with chloroacetone under basic conditions (e.g., K₂CO₃ in acetone) could yield the target compound. Reaction optimization should focus on temperature control (40–60°C), solvent selection (polar aprotic solvents like DMF may enhance reactivity), and stoichiometric ratios to minimize byproducts . Purity assessment via GC-MS or HPLC is critical, as seen in studies on 1-(2-furyl)-2-propanone .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : Compare aromatic proton signals (δ 6.8–7.2 ppm for phenoxy groups) and ethoxy/methylene protons (δ 1.3–1.5 ppm for –OCH₂CH₃ and δ 2.1–2.3 ppm for ketone-adjacent CH₃).

- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).

- Mass Spectrometry : Match the molecular ion ([M+H]⁺) to the theoretical molecular weight (e.g., C₁₁H₁₄O₃: 194.09 g/mol). Cross-reference with databases like NIST for fragmentation patterns .

Q. What are the key physicochemical properties influencing its stability in experimental storage?

Stability depends on:

- Moisture sensitivity : Ether linkages may hydrolyze under acidic/basic conditions. Store in anhydrous environments (e.g., molecular sieves).

- Thermal stability : Avoid temperatures >100°C, as ketones can undergo aldol condensation.

- Light sensitivity : Aromatic ethers may degrade under UV exposure; use amber vials. Data gaps in similar compounds (e.g., missing flash points or decomposition temperatures in SDS) necessitate empirical testing via TGA/DSC .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across studies?

Discrepancies in NMR/IR data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

Q. What metabolic pathways are plausible for this compound based on structurally related ketones?

Analogous compounds (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-propanone) undergo hepatic phase I/II metabolism:

Q. What experimental design considerations are critical for studying its reactivity in Maillard reaction models?

When investigating its role as a flavor precursor (e.g., in food chemistry):

- pH control : Maillard reactions accelerate under alkaline conditions (pH 8–9).

- Temperature gradients : Use stepwise heating (e.g., 50°C → 120°C) to isolate intermediate products.

- Quenching methods : Rapid cooling or solvent extraction to halt reaction progression. Reference GC retention indices from analogous ketones (e.g., 1-(2-furyl)-2-propanone) to benchmark volatile byproducts .

Q. How can contradictory toxicity profiles in preliminary studies be addressed?

If acute toxicity (e.g., LD₅₀) varies between in vitro and in vivo models:

- Dose-response refinement : Use narrower concentration ranges in cell assays (e.g., 0.1–10 µM).

- Mechanistic studies : Probe reactive oxygen species (ROS) generation or mitochondrial dysfunction via fluorescent probes (e.g., DCFH-DA, JC-1).

- Species-specific metabolism : Compare rodent vs. human hepatocyte models to identify metabolic liabilities .

Methodological Recommendations

- Analytical Workflows : Prioritize hyphenated techniques (e.g., GC×GC-TOF/MS) for complex mixtures .

- Data Reproducibility : Adhere to OECD guidelines for physicochemical testing (e.g., OECD 105 for water solubility) .

- Safety Protocols : Use NIOSH-approved respirators (e.g., OV/AG/P99) and EN 374-certified gloves during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.